molecular formula C13H20O4 B12429073 4-(3,4-Dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one

4-(3,4-Dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one

Cat. No.: B12429073
M. Wt: 240.29 g/mol
InChI Key: CNLCQYMRNGWEJB-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common approach is the aldol condensation of suitable precursors, followed by selective reduction and hydroxylation steps. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various acids or bases to facilitate substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(3,4-Dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its role as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxylated cyclohexene derivatives and related organic molecules with similar structural features. Examples include:

  • 4-Hydroxy-3-methylbut-2-enyl diphosphate
  • 6-({3-[(1E)-but-1-en-1-yl]-7-hydroxy-1-oxo-1H-isochromen-5-yl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid

Uniqueness

The uniqueness of 4-(3,4-Dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one lies in its specific arrangement of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(3,4-dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-6,10,14-15,17H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLCQYMRNGWEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(CO)O)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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